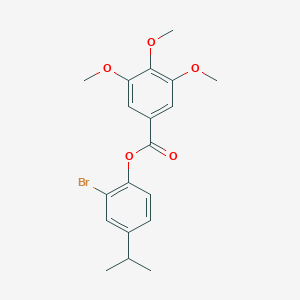![molecular formula C21H19N3O3S2 B319992 2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B319992.png)
2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C21H19N3O3S2 and a molecular weight of 425.5 g/mol
Métodos De Preparación
The synthesis of 2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The phenylsulfamoyl group is introduced through a sulfonation reaction, while the carbamothioyl group is added via a thiourea derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, or the carbamothioyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties, such as antibacterial and anticancer activities, are being explored in preclinical studies.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The phenylsulfamoyl group can inhibit enzymes by mimicking the natural substrate, while the carbamothioyl group can form covalent bonds with nucleophilic residues in proteins. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide include other benzamide derivatives and sulfonamide-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
N-methyl-N-phenylbenzamide: Lacks the sulfonamide and carbamothioyl groups, resulting in different chemical and biological properties.
4-sulfamoylbenzoic acid derivatives: Share the sulfonamide group but have different core structures and substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C21H19N3O3S2 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-15-7-5-6-10-19(15)20(25)23-21(28)22-16-11-13-18(14-12-16)29(26,27)24-17-8-3-2-4-9-17/h2-14,24H,1H3,(H2,22,23,25,28) |
Clave InChI |
UAHRAEMIXGZROX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-2-pyrrolidinecarboxylate](/img/structure/B319909.png)
![Methyl 1-[(2-bromo-4-chlorophenoxy)acetyl]-2-pyrrolidinecarboxylate](/img/structure/B319912.png)


![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B319917.png)
![Ethyl 4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B319918.png)
![3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B319919.png)
![3-chloro-N-{4-[(diallylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B319920.png)
![2-(4-bromo-2-methylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319922.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B319924.png)
![5-bromo-N-[4-(tert-butylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B319928.png)
![N-[4-(tert-butylsulfamoyl)phenyl]butanamide](/img/structure/B319929.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B319930.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B319933.png)
